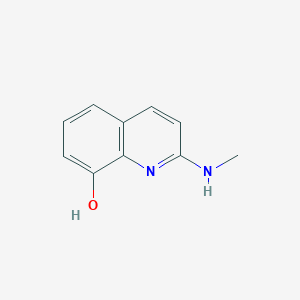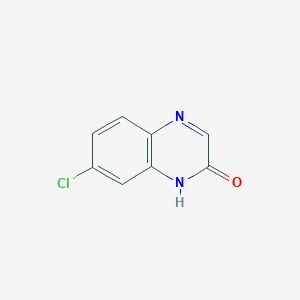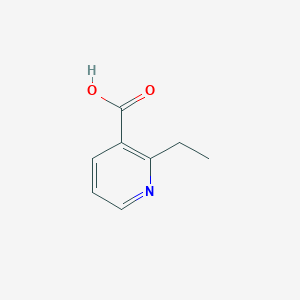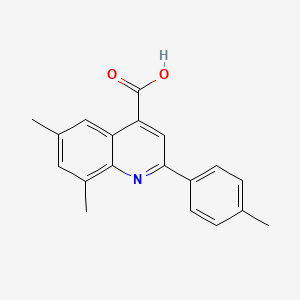
2-(Methylamino)quinolin-8-ol
Übersicht
Beschreibung
2-(Methylamino)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O. It is also known as 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinaldine . The molecular weight of this compound is 174.2 g/mol.
Synthesis Analysis
A new method for the synthesis of 2-(substituted methyl)quinolin-8-ol has been described in the literature . The key building block, 2-Methyl-8-methoxyquinoline, is prepared first. This compound is then lithiated with LDA and alkyl halides are added. The reaction in 48% HBr affords the 2-alkylquinolin-8-ols .Molecular Structure Analysis
The molecular structure of 2-(Methylamino)quinolin-8-ol has been analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Quinoline derivatives, including 2-(Methylamino)quinolin-8-ol, have been utilized in various chemical reactions. For instance, they have been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylamino)quinolin-8-ol include a molecular weight of 174.2 g/mol. More detailed properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The 2-(Methylamino)quinolin-8-ol, being a quinoline derivative, is likely to share these properties.
Pharmacological Applications
The pharmacological applications of quinoline motifs are vast and varied. They have been found to have substantial efficacies for future drug development . Given the structural similarity, 2-(Methylamino)quinolin-8-ol could potentially have similar applications.
Synthesis of Biologically Active Compounds
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . As a derivative, 2-(Methylamino)quinolin-8-ol could be used in the synthesis of biologically active compounds.
Industrial Applications
Quinoline has potential for industrial applications . Given the structural similarity, 2-(Methylamino)quinolin-8-ol could potentially be used in various industrial processes.
Antitumor Activities
Some quinoline derivatives have shown antitumor activities. For instance, a transition metal complex with a quinoline derivative exhibited higher inhibitory activities than cisplatin against SK-OV-3, MGC80-3, and HeLa cells . It’s possible that 2-(Methylamino)quinolin-8-ol could have similar antitumor properties.
Research in Organic Synthesis
Quinoline and its derivatives have been used in various synthesis protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . 2-(Methylamino)quinolin-8-ol, being a quinoline derivative, could potentially be used in similar research contexts.
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, such as 2-(methylamino)quinolin-8-ol, often exhibit fungicidal properties . This suggests that the compound may target enzymes or proteins essential to the survival and growth of fungi.
Mode of Action
It is known that quinoline derivatives can undergo complexation with transition metal complexes . This interaction could potentially interfere with the normal functioning of targeted enzymes or proteins, leading to the observed fungicidal effects.
Biochemical Pathways
Compounds containing the 8-hydroxyquinoline moiety, such as 2-(methylamino)quinolin-8-ol, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that 2-(Methylamino)quinolin-8-ol could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (159185) and its insolubility in water could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its fungicidal properties , it can be inferred that the compound likely disrupts essential cellular processes in fungi, leading to their death or inhibition of growth.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(methylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYZXLIEDQJISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362502 | |
| Record name | 2-(methylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70125-17-6 | |
| Record name | 2-(Methylamino)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)

![(E)-4-[(5-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}-1-naphthyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1362767.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)



![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)


